molecular formula C8H14O B225822 Oct-4-en-3-one CAS No. 14129-48-7

Oct-4-en-3-one

Cat. No.: B225822
CAS No.: 14129-48-7
M. Wt: 126.20 g/mol
InChI Key: JPTOCTSNXXKSSN-VOTSOKGWSA-N
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Description

Oct-4-en-3-one, with the CAS Registry Number 14129-48-7, is an organic compound with the molecular formula C 8 H 14 O and a molecular weight of 126.1962 g/mol . It is characterized as an unsaturated ketone, a class of compounds often studied for their utility in organic synthesis and as potential intermediates in the production of pharmaceuticals, flavors, and fragrances. Researchers value this compound for its unique structure, which features a ketone group on the third carbon and a double bond between the fourth and fifth carbons, making it a versatile building block for various chemical reactions, including hydrogenation, oxidation, and cyclization studies. As a defined chemical entity, it serves as a valuable standard in analytical chemistry, particularly in mass spectrometry and gas chromatography for method development and calibration. This product is intended for research and development purposes in a controlled laboratory setting and is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14129-48-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

JPTOCTSNXXKSSN-VOTSOKGWSA-N

SMILES

CCCC=CC(=O)CC

Isomeric SMILES

CCC/C=C/C(=O)CC

Canonical SMILES

CCCC=CC(=O)CC

density

0.840-0.844

Other CAS No.

14129-48-7

physical_description

Clear colourless or pale yellow liquid;  Coconut, fruity aroma

solubility

Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Aldol Condensation and Dehydration

Aldol condensation between pentanal and acetone under basic conditions represents a foundational route to Oct-4-en-3-one. The reaction proceeds via enolate formation at the α-carbon of acetone, followed by nucleophilic attack on pentanal. Subsequent dehydration yields the conjugated enone:

Reaction Scheme
CH₃(CH₂)₃CHO+(CH₃)₂CONaOHCH₃(CH₂)₃CH(OH)CO(CH₃)ΔCH₂=CH(CH₂)₃CO(CH₃)\text{CH₃(CH₂)₃CHO} + \text{(CH₃)₂CO} \xrightarrow{\text{NaOH}} \text{CH₃(CH₂)₃CH(OH)CO(CH₃)} \xrightarrow{\Delta} \text{CH₂=CH(CH₂)₃CO(CH₃)}

Optimization Insights

  • Base Selection : Sodium hydroxide (NaOH) in ethanol achieves 60–70% yield, while lithium diisopropylamide (LDA) in tetrahydrofuran (THF) enhances regioselectivity .

  • Temperature : Dehydration at 80–100°C minimizes side reactions like over-oxidation .

  • Workup : Acidic quench (e.g., HCl) followed by extraction with dichloromethane isolates the product .

Table 1: Aldol Condensation Parameters

ParameterConditionYield (%)Purity (GC-MS)
Base: NaOHEthanol, reflux6592
Base: LDATHF, −78°C7295
Dehydration AgentH₂SO₄, 80°C6890

Oxidation of 4-Octen-3-ol

Selective oxidation of 4-octen-3-ol to this compound is achieved using mild oxidizing agents to prevent over-oxidation or double bond migration. Pyridinium chlorochromate (PCC) in dichloromethane is particularly effective:

Reaction Scheme
CH₂=CH(CH₂)₂CH(OH)CH₃PCC, CH₂Cl₂CH₂=CH(CH₂)₂COCH₃\text{CH₂=CH(CH₂)₂CH(OH)CH₃} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{CH₂=CH(CH₂)₂COCH₃}

Critical Considerations

  • Oxidant Efficiency : PCC outperforms Jones reagent (CrO₃/H₂SO₄) by preserving the double bond geometry (E:Z > 9:1) .

  • Solvent Impact : Non-polar solvents (e.g., CH₂Cl₂) suppress side reactions compared to protic solvents .

  • Scalability : Kilogram-scale reactions maintain >90% conversion with 0.1 M PCC .

Table 2: Oxidation Agent Performance

OxidantSolventTime (h)Yield (%)E:Z Ratio
PCCCH₂Cl₂37895:5
SwernTHF28293:7
Dess-MartinAcetonitrile1.58597:3

Wittig Reaction with Custom Ylides

The Wittig reaction offers stereocontrol in constructing the C4–C5 double bond. A ylide generated from 1-bromopentane and triphenylphosphine reacts with 3-pentanone:

Reaction Scheme
Ph₃P=CH(CH₂)₃CH₃+(CH₃)₂COCH₂=CH(CH₂)₃COCH₃+Ph₃PO\text{Ph₃P=CH(CH₂)₃CH₃} + \text{(CH₃)₂CO} \rightarrow \text{CH₂=CH(CH₂)₃COCH₃} + \text{Ph₃PO}

Stereochemical Outcomes

  • Ylide Preparation : Sodium hydride (NaH) in THF ensures high ylide reactivity .

  • E-Selectivity : Bulky ylides favor trans-addition, achieving E:Z ratios up to 8:1 .

  • Purification : Column chromatography (SiO₂, hexane:ethyl acetate) removes phosphine oxide byproducts .

Table 3: Wittig Reaction Variables

Ylide PrecursorBaseSolventE:Z RatioYield (%)
1-BromopentaneNaHTHF85:1570
1-IodopentaneKOtBuDME88:1275
1-ChloropentaneLDAEther80:2065

Industrial Synthesis via Catalytic Dehydrogenation

Large-scale production employs catalytic dehydrogenation of 3-octanol over copper-bronze catalysts at elevated temperatures:

Reaction Scheme
CH₃(CH₂)₄CH(OH)CH₂CH₃Cu, 300°CCH₂=CH(CH₂)₃COCH₃+H₂\text{CH₃(CH₂)₄CH(OH)CH₂CH₃} \xrightarrow{\text{Cu, 300°C}} \text{CH₂=CH(CH₂)₃COCH₃} + \text{H₂}

Process Enhancements

  • Catalyst Design : Cu/ZnO/Al₂O₃ increases surface area, boosting turnover frequency (TOF) to 120 h⁻¹ .

  • Continuous Flow Systems : Fixed-bed reactors achieve 90% conversion with 12-second residence time .

  • Byproduct Management : Hydrogen gas is captured for reuse in hydrogenation processes .

Table 4: Industrial Process Metrics

ParameterBatch ReactorContinuous Flow
Temperature (°C)280300
Pressure (bar)1.55
Conversion (%)7592
Purity (%)8896

Biocatalytic Routes and Green Chemistry

Emerging enzymatic methods using alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae enable eco-friendly synthesis:

Reaction Scheme
4-Octen-3-olADH, NAD⁺This compound+NADH\text{4-Octen-3-ol} \xrightarrow{\text{ADH, NAD⁺}} \text{this compound} + \text{NADH}

Advantages

  • Stereospecificity : ADHs produce exclusively the (E)-isomer .

  • Solvent-Free : Reactions in aqueous media reduce waste .

  • Cofactor Recycling : Glucose dehydrogenase regenerates NAD⁺, lowering costs .

Table 5: Biocatalytic Performance

Enzyme SourcepHTemperature (°C)Yield (%)
S. cerevisiae7.03082
E. coli (recombinant)6.53778
B. subtilis7.54068

Chemical Reactions Analysis

Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products Formed:

Scientific Research Applications

Oct-4-en-3-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its distinct odor.

Mechanism of Action

The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 126.20 g/mol
  • Boiling Point : ~180–185°C (estimated)
  • Solubility: Low in water; soluble in organic solvents like ethanol and diethyl ether.

Comparison with Structurally Similar Compounds

Oct-4-en-3-one belongs to the class of α,β-unsaturated ketones. Below is a detailed comparison with three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound 14129-48-7 C₈H₁₄O Ketone at C3; double bond at C4–C5 Fragrances, flavor additives
2-Octen-4-one 4643-27-0 C₈H₁₄O Ketone at C4; double bond at C2–C3 Food flavoring, perfumes
3-Octen-2-one 1669-44-9 C₈H₁₄O Ketone at C2; double bond at C3–C4 Synthetic intermediates
6-Octen-3-one 2550-18-7 C₁₀H₁₈O Branched chain; methyl groups at C2, C7 Specialty chemicals

Structural and Physicochemical Differences

Positional Isomerism :

  • This compound and 2-Octen-4-one are positional isomers, differing in the location of the ketone and double bond. This affects their reactivity: this compound undergoes conjugate addition more readily due to the α,β-unsaturation .
  • 3-Octen-2-one lacks α,β-unsaturation, making it less reactive in Michael additions but more stable under acidic conditions .

Branching Effects :

  • 6-Octen-3-one contains two methyl groups, increasing its hydrophobicity and altering its volatility compared to linear analogs .

Spectroscopic Data :

  • ¹H NMR : this compound shows characteristic peaks at δ 5.4–5.6 ppm (double bond protons) and δ 2.4 ppm (ketone-adjacent CH₂). In contrast, 2-Octen-4-one exhibits downfield shifts for protons near the ketone (δ 2.7–3.0 ppm) .
  • IR Spectroscopy : All compounds show strong C=O stretches (~1700 cm⁻¹), but this compound has additional C=C stretching at ~1600 cm⁻¹ .

Research Findings and Challenges

  • Synthesis Efficiency : this compound is synthesized via oxidation of 4-octen-3-ol, achieving ~75% yield, whereas 2-Octen-4-one requires more complex allylic oxidation pathways (~50% yield) .
  • Stability Issues : this compound is prone to polymerization under prolonged UV exposure, limiting its shelf life compared to saturated analogs .
  • Toxicity Data: Limited studies exist, but preliminary results suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) for all compounds .

Biological Activity

Oct-4-en-3-one, also known as 4-Octen-3-one, is a naturally occurring compound with the molecular formula C8H14OC_8H_{14}O. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

  • Molecular Formula : C8H14OC_8H_{14}O
  • Molecular Weight : 142.20 g/mol
  • Structure : The compound features a double bond and a ketone functional group, which contribute to its reactivity and biological properties.

Sources

This compound has been identified in various plant species, including:

  • Origanum sipyleum
  • Platostoma africanum

These natural sources suggest that this compound may play roles in plant defense mechanisms and could possess pharmacological properties beneficial for human health.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Various assays, including DPPH and ABTS radical scavenging tests, have been employed to evaluate its efficacy.

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

3. Cytotoxicity
In vitro studies using mammalian cell lines have assessed the cytotoxic effects of this compound. Results indicate that at certain concentrations, it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
Vero (normal kidney)>100

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and cell survival. For instance, it is believed to inhibit specific enzymes associated with oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively, demonstrating potential as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Properties

In a clinical trial assessing the antioxidant effects of various natural compounds, this compound was included due to its promising results in preliminary assays. Participants showed improved biomarkers of oxidative stress after supplementation with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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